1-Bromocyclopropane-1-carbonitrile
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Overview
Description
1-Bromocyclopropane-1-carbonitrile is an organic compound with the molecular formula C4H4BrN. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. The compound features a cyclopropane ring substituted with a bromine atom and a nitrile group, making it a versatile building block in organic synthesis.
Preparation Methods
1-Bromocyclopropane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the bromination of cyclopropanecarbonitrile. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve the desired product .
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, controlled temperature and pressure conditions, and purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
1-Bromocyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent and reaction conditions used.
Scientific Research Applications
1-Bromocyclopropane-1-carbonitrile has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound is utilized in the development of new drug candidates, particularly those targeting specific biological pathways or receptors.
Material Science: It serves as a precursor in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromocyclopropane-1-carbonitrile depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond. In reduction reactions, the nitrile group is converted to an amine group, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
1-Bromocyclopropane-1-carbonitrile can be compared with other similar compounds such as:
Cyclopropanecarbonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chlorocyclopropane-1-carbonitrile: Contains a chlorine atom instead of bromine, resulting in different reactivity and chemical properties.
1-Iodocyclopropane-1-carbonitrile: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
1-bromocyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-4(3-6)1-2-4/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLUXBWDBMMBMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350746-42-7 |
Source
|
Record name | 1-bromocyclopropane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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